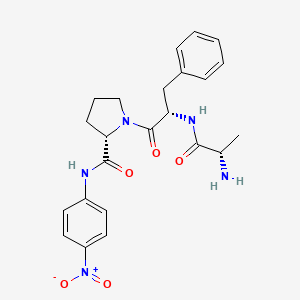

H-Ala-Phe-Pro-pNA

Descripción general

Descripción

H-Ala-Phe-Pro-pNA is a synthetic substrate that is commonly used in scientific research to study the activity of various enzymes. The substrate is composed of four amino acids, namely alanine (Ala), phenylalanine (Phe), proline (Pro), and p-nitroanilide (pNA). This compound is used as a tool to study the activity of enzymes that cleave peptide bonds, such as proteases and peptidases.

Aplicaciones Científicas De Investigación

Investigación sobre la Enfermedad Periodontal

H-Ala-Phe-Pro-pNA: se utiliza como sustrato para las aminopeptidasas tripeptidil prolil, que son enzimas de patógenos periodontales como Porphyromonas gingivalis y Prevotella nigrescens . Estos patógenos son importantes en el estudio de las enfermedades periodontales, y comprender su actividad enzimática puede conducir a mejores estrategias diagnósticas y terapéuticas.

Hidrólisis de Proteínas Alimentarias

En la industria alimentaria, este compuesto es importante para estudiar la hidrólisis de proteínas. Sirve como sustrato para exopeptidasas como PepX y PepN de Lactobacillus helveticus, que son cruciales en la descomposición de las proteínas alimentarias en péptidos y aminoácidos, mejorando el sabor y la digestibilidad .

Cinética Enzimática e Inhibición

This compound: se utiliza para estudiar la cinética enzimática, en particular para comprender la inhibición del sustrato de la aminopeptidasa N (PepN) y la inhibición del producto de tanto PepX como PepN. Esta investigación es vital para desarrollar inhibidores enzimáticos que pueden utilizarse como fármacos o en aplicaciones biotecnológicas .

Estudios de Reactivación de Iones Metálicos

El compuesto también es fundamental para examinar la reactivación de apoenzimas, como la PepN dependiente de Zn^2±, que puede reactivarse mediante varios iones metálicos. Esto tiene implicaciones para comprender la función enzimática y diseñar inhibidores o activadores de metaloenzimas .

Sinergia de Hidrólisis de Caseína

La investigación ha demostrado que This compound puede utilizarse para demostrar el efecto sinérgico de PepX y PepN en la hidrólisis de caseína. Esta sinergia puede aumentar significativamente el grado de hidrólisis, lo cual es beneficioso para producir hidrolizados de proteínas con propiedades nutricionales o funcionales específicas .

Ensayos de Proteasa

Este compuesto sirve como sustrato en los ensayos de proteasa para diversas enzimas, incluidas la catepsina G, la serina proteasa subtilisina Carlsberg (SC), la elastasa de neutrófilos, la tripsina y la quimotripsina. Estos ensayos son esenciales para caracterizar la actividad y la especificidad de las proteasas tanto en entornos clínicos como de investigación .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se utiliza para estudiar la actividad de las isomerasas cis-trans peptidil prolil (PPIasas), que son importantes para el plegamiento de proteínas. Los inhibidores de las PPIasas como las proteínas de unión a FK-506 (FKBP) y las ciclofilinas tienen potencial terapéutico en diversas enfermedades .

Estabilidad y Función Enzimática

El compuesto es clave para evaluar la estabilidad a la temperatura de enzimas como PepX y PepN, lo cual es crucial para su aplicación en procesos industriales que requieren altas temperaturas. También ayuda a comprender las especificidades del sustrato complementario de estas enzimas .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGBDVGAFWEAH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

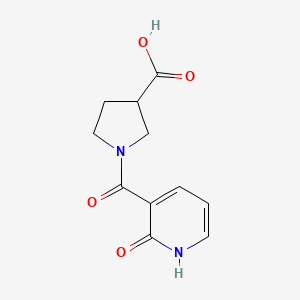

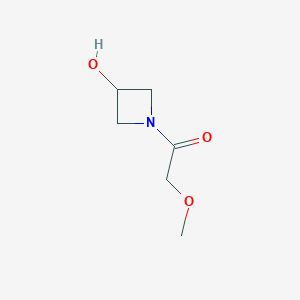

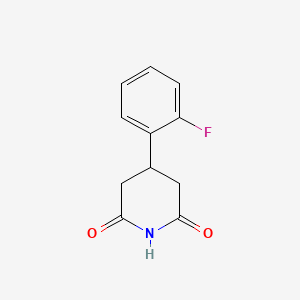

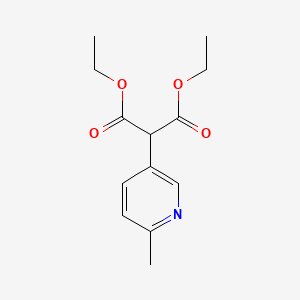

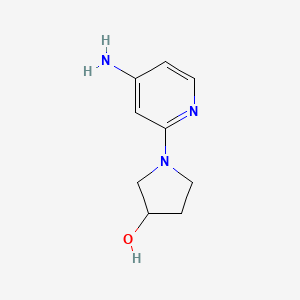

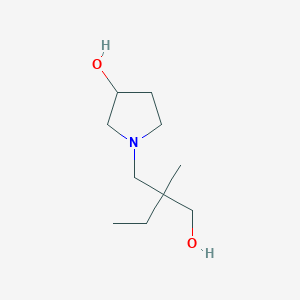

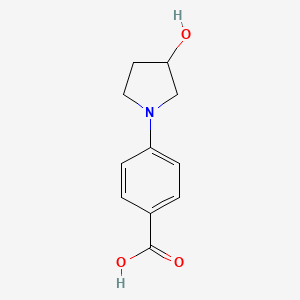

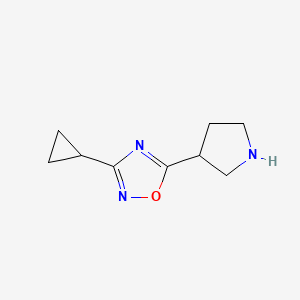

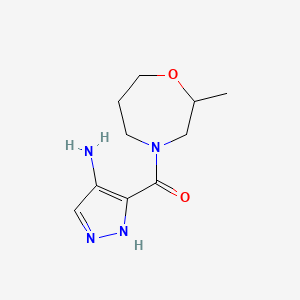

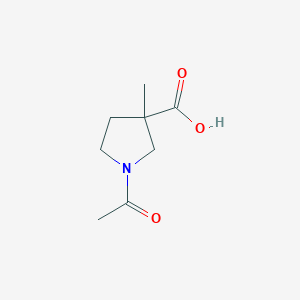

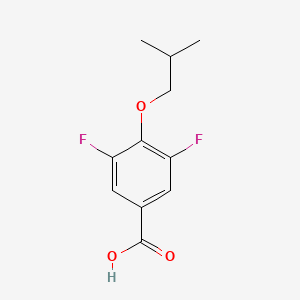

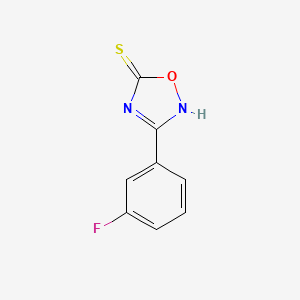

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)